N'-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
Overview
Description
N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a nitrobenzoyl group, a dioxoisoindoline core, and a tetrahydrofuran moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of an appropriate precursor, such as phthalic anhydride, with a suitable amine.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the isoindoline core.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic addition reaction, where a tetrahydrofuran derivative reacts with the intermediate compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The dioxoisoindoline core and tetrahydrofuran moiety may also contribute to the compound’s overall activity by stabilizing its interaction with molecular targets.
Comparison with Similar Compounds
N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide can be compared with other similar compounds, such as:
Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate: This compound shares the nitrobenzoyl and tetrahydrofuran moieties but differs in the core structure.
N-(2-Furanylmethyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a similar nitrobenzoyl group but a different core structure and additional functional groups.
The uniqueness of N’-(3-nitrobenzoyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarbohydrazide lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,3-dihydroxy-N-(3-nitrobenzoyl)imino-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O7/c26-18(12-3-1-4-14(9-12)25(30)31)22-23-19(27)13-6-7-16-17(10-13)21(29)24(20(16)28)11-15-5-2-8-32-15/h1,3-4,6-7,9-10,15,28-29H,2,5,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNIZYDLRPNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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